1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESHYVQEVTISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with electrophilic aromatic precursors under basic conditions. For example, 1-(4-methoxyphenyl)piperazine can be synthesized by reacting piperazine with 4-methoxybromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as BINAP. This Buchwald-Hartwig coupling facilitates C–N bond formation, yielding the monosubstituted piperazine intermediate.
Key Reaction Parameters
Sulfonylation of Piperazine
The sulfonylation step involves treating 1-(4-methoxyphenyl)piperazine with m-toluenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF). Triethylamine is typically added to scavenge HCl, driving the reaction to completion.
Optimization Considerations
-
Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride minimizes di-substitution.
-
Workup : Aqueous extraction removes unreacted reagents, followed by chromatography or recrystallization for purification.
Detailed Synthesis Protocols
Method A: Two-Step Coupling and Sulfonylation
Step 1: Synthesis of 1-(4-Methoxyphenyl)Piperazine
-
Combine piperazine (11.5 mmol), 4-methoxybromobenzene (3.8 mmol), Pd(OAc)₂ (0.017 g), BINAP (0.049 g), and sodium tert-butoxide (4.2 mmol) in dry toluene.
-
Reflux at 110°C for 20 hours under nitrogen.
-
Filter through Celite, concentrate, and extract with 1.5 N HCl.
-
Neutralize with NaOH and purify via column chromatography (9:1 CHCl₃/MeOH).
Step 2: Sulfonylation with m-Toluenesulfonyl Chloride
Method B: One-Pot Sequential Functionalization
A modified approach condenses the two steps into a single reaction vessel:
-
React piperazine with 4-methoxybromobenzene and m-toluenesulfonyl chloride simultaneously using a Pd catalyst.
-
Employ a phase-transfer agent (e.g., tetrabutylammonium iodide) to enhance reactivity.
Advantages : Reduced purification steps.
Challenges : Lower regioselectivity (∼40% yield).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| A | Two-step, Pd-catalyzed | 65% | >95% | High regioselectivity |
| B | One-pot, phase-transfer | 40% | 85–90% | Faster synthesis |
Catalyst Impact : Palladium-based systems (Method A) outperform non-catalytic methods in yield and selectivity.
Solvent Choice : Toluene and acetonitrile minimize side reactions compared to polar solvents like DMF.
Mechanistic Insights
C–N Bond Formation
The Buchwald-Hartwig coupling proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination. The methoxy group’s electron-donating effect enhances the electrophilicity of the aryl bromide, facilitating substitution.
Sulfonylation Dynamics
The sulfonyl chloride reacts with the secondary amine of piperazine through a nucleophilic acyl substitution mechanism. Steric hindrance from the m-tolyl group slows the reaction, necessitating extended stirring times.
Scalability and Industrial Considerations
Challenges :
-
Palladium catalysts increase costs at scale.
-
Column chromatography is impractical for large batches.
Solutions :
-
Replace Pd with cheaper Ni catalysts in high-pressure reactors.
-
Use recrystallization (ethanol/water) instead of chromatography.
Emerging Methodologies
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The methoxy group and the sulfonyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Analgesic Properties
Research indicates that piperazine derivatives, including 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine, exhibit significant analgesic effects. These compounds are believed to interact with pain pathways in the central nervous system, providing relief similar to traditional analgesics. Experimental studies have demonstrated their efficacy using models like the D'Amour-Smith method, which assesses pain response in animal subjects .
Antitussive Effects
The compound has also been investigated for its potential as an antitussive agent. It has been shown to suppress cough reflexes effectively, making it a candidate for developing new cough medications . This application is particularly relevant in the context of respiratory conditions where cough suppression is desired.
Piperazine Derivatives in Recreational Use
Piperazine derivatives, including the compound , are often found in designer drugs marketed as recreational substances. Studies have analyzed their effects when combined with other psychoactive agents like BZP (benzylpiperazine) and TFMPP (3-trifluoromethylphenylpiperazine). These combinations can mimic the effects of MDMA, leading to increased interest in their pharmacokinetics and potential health risks associated with their use .
Detection Methods
Recent advancements have led to the development of rapid detection methods for piperazine derivatives in biological samples using liquid chromatography-mass spectrometry (LC-MS). This technique allows for the identification and quantification of these compounds in various matrices, aiding forensic investigations and public health monitoring .
Synthesis Techniques
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze this compound effectively . The use of specific mobile phases enhances the resolution during chromatographic processes.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of piperazine derivatives. Modifications to the methoxy and sulfonyl groups have been studied to enhance potency and reduce side effects . These SAR studies provide insights into how structural changes can influence biological activity.
Clinical Trials
Clinical trials involving piperazine derivatives have revealed important data regarding their safety and efficacy profiles. For instance, studies assessing the effects of this compound on human subjects have indicated promising results concerning pain management without significant adverse effects .
Toxicological Assessments
Toxicological studies have highlighted potential risks associated with recreational use of this compound and its derivatives. Reports indicate that high doses can lead to severe side effects such as seizures and serotonin syndrome, necessitating further investigation into safe dosage levels and long-term effects .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Analgesic Properties | Effective pain relief demonstrated in animal models |
| Antitussive Effects | Potential use in cough medications |
| Designer Drug Research | Found in recreational drugs; mimics MDMA effects |
| Detection Methods | Rapid LC-MS techniques developed for identification in biological samples |
| Synthesis Techniques | HPLC used for separation; optimization of synthesis methods reported |
| Structure-Activity Relationship | Studies show modifications can enhance potency and reduce side effects |
| Clinical Trials | Promising results in pain management; ongoing assessments needed |
| Toxicological Assessments | Risks include seizures; need for safe dosage determination |
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with structural similarities to 1-(4-methoxyphenyl)-4-(m-tolylsulfonyl)piperazine are compared below based on substituents, physicochemical properties, and biological activities:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : Sulfonyl groups improve aqueous solubility via hydrogen bonding, as demonstrated in sulfonamide-based piperazines .
- pKa Modulation : Piperazine’s basic nitrogen atoms (pKa ~9.5) are influenced by substituents; electron-withdrawing sulfonyl groups lower pKa, affecting ionization and bioavailability .
Research Findings and Implications
- Synthetic Feasibility : Sulfonyl piperazines are synthesized in moderate-to-high yields (32–67%) via alkylation or acylation reactions, as seen in analogous compounds .
- Meta vs. Para Substitution : Meta-substituted sulfonyl groups may reduce metabolic stability compared to para-substituted analogs due to increased steric exposure to enzymes .
Biological Activity
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound's structural features position it as a promising candidate for various therapeutic applications, including anticancer and antidepressant properties.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Several studies have evaluated the anticancer properties of piperazine derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
Research indicates that piperazine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, one study reported that derivatives with similar structures demonstrated IC50 values as low as 15.05 µM against hepatocellular carcinoma (HePG-2) cells, indicating potent anticancer activity .
Table 1: Antiproliferative Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Compound 23 | HePG-2 | 15.05 |
| Compound 24 | HCT-116 | 17.23 |
The proposed mechanism for the anticancer activity of piperazine derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds similar to this compound have been shown to bind to tubulin at the colchicine site, effectively preventing microtubule polymerization .
Neuropharmacological Effects
In addition to its anticancer properties, this compound may also exhibit neuropharmacological effects. Research on structurally related piperazine derivatives suggests they can bind to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
Antidepressant Activity
Studies have demonstrated that compounds with similar piperazine structures display antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders. The binding affinity to serotonin receptors correlates with improved behavioral outcomes in depression models .
Table 2: Binding Affinity of Piperazine Derivatives
| Compound | Receptor Type | pKi (nM) |
|---|---|---|
| This compound | 5-HT1A | TBD |
| Compound X | 5-HT2A | TBD |
Case Study 1: Anticancer Evaluation
In a recent study, a series of piperazine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The results indicated that certain modifications to the piperazine scaffold significantly enhanced antiproliferative activity .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of related compounds, revealing their potential as anxiolytics and antidepressants. The study highlighted the importance of the methoxy group in enhancing receptor binding affinity .
Q & A
Q. Advanced: How can coupling reaction conditions be optimized to improve yield and purity?
Answer (Basic):
The compound is typically synthesized via coupling reactions between substituted benzoic acids and 1-(4-methoxyphenyl)piperazine. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is used as a dehydrating agent to facilitate amide bond formation. Reaction conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at room temperature for 12–24 hours. Purification is achieved via column chromatography or crystallization .
Answer (Advanced):
Optimization involves adjusting stoichiometric ratios (e.g., 1.2 equivalents of EDC relative to the benzoic acid), solvent polarity, and reaction temperature. Microwave-assisted synthesis can reduce reaction time from hours to minutes. Monitoring by thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. For example, substituting DCM with dimethylformamide (DMF) increases solubility of polar intermediates, while adding catalytic 4-dimethylaminopyridine (DMAP) enhances coupling efficiency. Post-synthetic purification via preparative HPLC improves purity (>98%) for crystallography .
Basic: What spectroscopic techniques are used to characterize this compound?
Q. Advanced: How do crystallographic methods resolve structural ambiguities in derivatives?
Answer (Basic):
Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions and piperazine ring conformation. Mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
Answer (Advanced):
Single-crystal X-ray diffraction (SC-XRD) resolves disorder in aromatic rings (e.g., in halogenated derivatives) by refining occupancy factors. For example, compound III (2-chloro derivative) showed a 94.2:5.8 disorder ratio between two aroyl ring orientations. Hydrogen-bonding patterns (C–H⋯O) and π-π stacking interactions are analyzed using Mercury software to predict supramolecular assembly and stability .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Q. Advanced: What strategies mitigate degradation in biological assays?
Answer (Basic):
Stability is tested via accelerated degradation studies:
- pH stability: Incubate in buffers (pH 1–13) at 37°C for 24 hours, monitored by HPLC.
- Thermal stability: Heat at 40–80°C for 48 hours; analyze by TGA/DSC for decomposition thresholds .
Answer (Advanced):
Lyophilization enhances stability for in vitro studies. Adding antioxidants (e.g., ascorbic acid) prevents sulfonyl group oxidation. For cell-based assays, use serum-free media to avoid protein binding. Encapsulation in cyclodextrin or liposomes improves solubility and reduces hydrolysis in aqueous environments .
Basic: What in vitro models evaluate its biological activity?
Q. Advanced: How are structure-activity relationships (SAR) analyzed for therapeutic potential?
Answer (Basic):
Common assays include:
- Antimicrobial: MIC testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Enzyme inhibition: Tyrosinase or monoamine oxidase (MAO) inhibition via spectrophotometric kinetic assays .
Answer (Advanced):
SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, methyl groups) on the aryl rings. Molecular docking (AutoDock Vina) predicts binding affinities to targets like dopamine receptors. QSAR models correlate logP values with antiarrhythmic activity, as seen in fluorobenzyl derivatives .
Basic: How do sulfonyl and methoxy groups influence physicochemical properties?
Q. Advanced: What computational tools predict solubility and bioavailability?
Answer (Basic):
The sulfonyl group increases polarity (logP ~2.5) and hydrogen-bond acceptor capacity, while the methoxy group enhances lipophilicity. These groups collectively reduce water solubility (<0.1 mg/mL) but improve membrane permeability (Caco-2 assay Papp >1×10⁻⁶ cm/s) .
Answer (Advanced):
Schrödinger’s QikProp predicts ADMET properties:
- Solubility: ESOL model estimates logS = -4.2, indicating poor aqueous solubility.
- Bioavailability: Rule-of-Five violations (MW >500) are mitigated by fragment-based optimization. Molecular dynamics (MD) simulations in lipid bilayers assess passive diffusion .
Basic: What analytical challenges arise in quantifying this compound in mixtures?
Q. Advanced: How are hyphenated techniques used to resolve co-eluting impurities?
Answer (Basic):
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates sulfonated byproducts. UV detection at 254 nm quantifies the compound, with LOD ~0.1 µg/mL .
Answer (Advanced):
LC-MS/MS with multiple reaction monitoring (MRM) distinguishes isomers (e.g., ortho vs. para substitution). High-resolution mass spectrometry (HRMS-Orbitrap) identifies degradation products via exact mass (<5 ppm error). For example, oxidation products show m/z shifts of +16 (sulfoxide) or +32 (sulfone) .
Basic: What safety precautions are required during synthesis?
Q. Advanced: How are occupational exposure limits (OELs) determined for novel derivatives?
Answer (Basic):
Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact (irritation category 2) and inhalation (TLV-TWA <1 mg/m³). Store at 2–8°C under inert gas (N₂) .
Answer (Advanced):
OELs are estimated using REACH guidelines:
- Acute toxicity: LD50 (rat oral) predicted via ProTox-II (class III, 300–2000 mg/kg).
- Genotoxicity: Ames test (TA98 strain) confirms mutagenicity potential.
- Ecotoxicity: ECOSAR predicts aquatic toxicity (LC50 fish >10 mg/L) .
Basic: How is crystallinity assessed for formulation development?
Q. Advanced: What polymorph screening methods ensure batch consistency?
Answer (Basic):
Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous forms. Differential scanning calorimetry (DSC) measures melting points (e.g., 81–82°C for fluorobenzyl derivatives) .
Answer (Advanced):
High-throughput polymorph screening uses solvent/anti-solvent combinations (e.g., ethanol/water) with varying cooling rates. Raman spectroscopy tracks phase transitions during crystallization. For hygroscopic forms, dynamic vapor sorption (DVS) assesses moisture uptake .
Basic: What are common byproducts in its synthesis?
Q. Advanced: How are reaction mechanisms validated to minimize side products?
Answer (Basic):
Major byproducts include:
- Unreacted benzoic acids (removed via acid-base extraction).
- Sulfonated intermediates (purified by silica gel chromatography) .
Answer (Advanced):
Density functional theory (DFT) calculations (Gaussian 09) model transition states to identify competing pathways (e.g., SN1 vs. SN2). Isotopic labeling (¹⁸O) traces sulfonate ester formation. In situ IR monitors intermediate stability to adjust reaction kinetics .
Basic: How is the compound’s stability in biological matrices evaluated?
Q. Advanced: What metabolomics approaches identify in vitro degradation pathways?
Answer (Basic):
Incubate with liver microsomes (human/rat) at 37°C for 1–4 hours. Quench with acetonitrile, then analyze by LC-MS for parent compound depletion .
Answer (Advanced):
High-resolution mass spectrometry (HRMS)-based metabolomics maps phase I/II metabolites. Cytochrome P450 inhibition assays (CYP3A4, 2D6) identify metabolic hotspots. Molecular networking (GNPS) clusters degradation products, revealing hydroxylation or glucuronidation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
